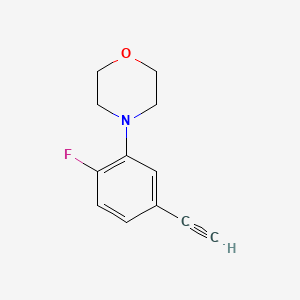

4-(5-Ethynyl-2-fluorophenyl)morpholine

Description

Properties

Molecular Formula |

C12H12FNO |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

4-(5-ethynyl-2-fluorophenyl)morpholine |

InChI |

InChI=1S/C12H12FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h1,3-4,9H,5-8H2 |

InChI Key |

CRYHYKKYSSSPCB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-Fluorobenzyl)morpholine Derivatives

Compounds such as 2-aminomethyl-4-(4-fluorobenzyl)morpholine () and 4-(2-chloro-6-fluorobenzyl)morpholine () share the fluorophenyl-morpholine scaffold. Key differences include:

- Substituent Position : The target compound has a 2-fluoro substituent, whereas analogs like 4-(4-fluorobenzyl)morpholine feature para-fluorine. highlights that para-fluorine in benzamide derivatives is critical for EP2 receptor activity, while meta or ortho positions reduce potency . This suggests that the 2-fluoro group in 4-(5-Ethynyl-2-fluorophenyl)morpholine may confer distinct binding properties.

- Solubility : Analogous compounds like 4-(2-chloro-6-fluorobenzyl)morpholine exhibit high aqueous solubility (~184 μM in PBS), which is advantageous for drug development . The ethynyl group in the target compound may slightly reduce solubility due to increased hydrophobicity.

Trisubstituted Pyrimidine Morpholine Derivatives

CID2992168 [4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine] and CID891729 [4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine] () demonstrate the importance of the morpholine ring in EP2 receptor modulation. Unlike these pyrimidine-based compounds, this compound lacks a pyrimidine core, which may limit its applicability in EP2 potentiation but expand its utility in other targets.

Functional Analogues with Heterocyclic Modifications

Pyrazole and Thiophene Derivatives

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine () shows anti-trypanosomal activity (IC50 = 1.0 μM), with the morpholine ring contributing to moderate cytotoxicity (61.6 μM). In contrast, thiophene-morpholine hybrids like 4-(3-thienyl)morpholine () are used in regioselective formylation reactions. The ethynyl group in the target compound may offer unique reactivity for conjugation, differentiating it from these analogs.

Piperidine vs. Morpholine Moieties

reveals that replacing morpholine with piperidine in trisubstituted pyrimidines (e.g., CID3239428) reduces EP2 potentiation, underscoring the superiority of morpholine in this context. However, in 2-piperidinyl phenyl benzamides, morpholine substitution (TG6–268) abolishes activity entirely, indicating scaffold-dependent effects .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Synthesis of 4-(5-Bromo-2-fluorophenyl)morpholine

The brominated precursor is synthesized via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-fluoroaniline with bis(2-chloroethyl)ether under basic conditions (K2CO3, DMF, 80°C, 12 h). The reaction proceeds via intermediate formation of a diethanolamine adduct, which cyclizes to morpholine upon heating.

Reaction Conditions:

Sonogashira Coupling Protocol

The ethynyl group is introduced using Pd(PPh3)4 (5 mol%), CuI (10 mol%), and triethylamine in THF at room temperature. Trimethylsilylacetylene (TMSA) is employed as an alkyne source, followed by desilylation with tetrabutylammonium fluoride (TBAF).

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Cocatalyst | CuI (10 mol%) |

| Base | Et3N (3.0 equiv) |

| Solvent | THF |

| Temperature | 25°C, 12 h |

| Desilylation Agent | TBAF (1.1 equiv), THF, 0°C |

| Overall Yield | 82–85% |

Mechanistic Insights:

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with the copper-acetylide, and reductive elimination to form the C–C bond. The morpholine ring’s electron-donating nature mildly accelerates the coupling by stabilizing the Pd intermediate.

Reductive Amination Route

An alternative approach involves constructing the morpholine ring through reductive amination of a ketone intermediate. This method is advantageous for substrates sensitive to palladium catalysis.

Synthesis of 5-Ethynyl-2-fluorophenyl Ketone

The ketone is prepared via Friedel-Crafts acylation of 1-ethynyl-4-fluorobenzene with acetyl chloride in the presence of AlCl3 (CH2Cl2, 0°C to 25°C, 6 h).

Reaction Profile:

Morpholine Ring Formation

The ketone is subjected to reductive amination with 2-aminoethanol using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 40°C.

Key Parameters:

| Component | Quantity |

|---|---|

| Ketone | 1.0 equiv |

| 2-Aminoethanol | 1.2 equiv |

| STAB | 1.5 equiv |

| Solvent | DCE |

| Temperature | 40°C, 8 h |

| Yield | 65–70% |

Challenges:

-

Competing over-reduction of the ethynyl group is mitigated by using STAB, a mild reducing agent.

-

Steric hindrance from the ethynyl group necessitates prolonged reaction times.

Cyclization Strategies

Morpholine synthesis via cyclization of β-amino alcohols offers a third pathway. This method is less common due to regiochemical challenges but provides access to high-purity products.

Synthesis of β-Amino Alcohol Intermediate

5-Ethynyl-2-fluoroaniline is reacted with ethylene oxide in aqueous HCl (0°C, 4 h) to yield 2-((5-ethynyl-2-fluorophenyl)amino)ethanol.

Reaction Setup:

Acid-Catalyzed Cyclization

The β-amino alcohol is treated with H2SO4 (conc.) at 120°C for 3 h, inducing dehydration and cyclization to form the morpholine ring.

Optimization Data:

Limitations:

-

High temperatures risk ethynyl group decomposition.

-

Acidic conditions may protonate the ethynyl moiety, necessitating careful pH control.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and functional group tolerance:

| Method | Yield | Scalability | FG Tolerance | Key Advantage |

|---|---|---|---|---|

| Sonogashira Coupling | 82–85% | High | Moderate | Late-stage alkyne introduction |

| Reductive Amination | 65–70% | Moderate | High | Avoids Pd catalysts |

| Cyclization | 63% | Low | Low | No specialized reagents |

Recommendations:

-

The Sonogashira route is preferred for large-scale synthesis due to superior yields and compatibility with automated systems.

-

Reductive amination is viable for laboratories lacking Pd catalysis infrastructure.

Q & A

Q. What synthetic strategies are effective for preparing 4-(5-Ethynyl-2-fluorophenyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves introducing the ethynyl group to a fluorophenyl precursor via Sonogashira coupling, followed by morpholine ring formation. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-2-fluorophenyl derivatives with morpholine under basic conditions (e.g., NaOH in DMF at 80°C).

- Ethynylation : Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, CuI) with terminal alkynes. Optimization via Design of Experiments (DoE) is critical. For example, varying temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading can improve yields. Studies on analogous compounds show that extended reaction times (>12 hours) may degrade the product .

Table 1. Reaction Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 80°C | Maximizes yield |

| Base | NaOH, K₂CO₃ | NaOH | Enhances solubility |

| Catalyst Loading | 1–5 mol% Pd | 2.5 mol% | Balances cost and efficiency |

Q. Which spectroscopic and chromatographic methods validate the structure and purity of this compound?

- IR Spectroscopy : Identifies ethynyl C≡C stretches (~2100 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).

- NMR :

- ¹H NMR : Morpholine protons resonate at δ 3.5–4.0 ppm; fluorophenyl aromatic signals appear as doublets (J ≈ 8–10 Hz).

- ¹³C NMR : Ethynyl carbons at δ 70–90 ppm; quaternary fluorine-coupled carbons show splitting.

- HRMS : Confirms molecular ion [M+H]⁺ (exact mass calculated: 245.0954).

- HPLC : Purity >95% achieved using a C18 column (UV detection at 254 nm, mobile phase: MeCN/H₂O) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, IC₅₀ <10 μM considered promising).

- Kinase Inhibition : Fluorescence polarization assays targeting EGFR or BRAF kinases. Positive controls (e.g., doxorubicin) and triplicate runs ensure reproducibility .

Advanced Research Questions

Q. How do electronic effects from the ethynyl and fluorine substituents influence reactivity in cross-coupling reactions?

The ethynyl group acts as an electron-withdrawing moiety, polarizing the aromatic ring and directing electrophilic substitution to the para position. Fluorine’s electronegativity further deactivates the ring, slowing reaction kinetics. Hammett σ values (σₚ = 0.06 for ethynyl, σₘ = 0.34 for F) quantify these effects. Comparative studies with chloro/bromo analogs show reduced reaction rates (e.g., 50% yield vs. 70% for 5-chloro derivatives) .

Q. How can crystallographic data resolve discrepancies in reported biological activity?

Single-crystal X-ray diffraction (using SHELXL ) reveals molecular conformation and packing. For example:

- The ethynyl group’s linear geometry creates hydrophobic channels, enhancing solubility.

- Hydrogen bonding between morpholine oxygen and aromatic protons stabilizes the structure. Comparing with halogen-substituted analogs (e.g., 4-(5-Bromo-2-fluorophenyl)morpholine) highlights how packing efficiency affects bioavailability .

Q. What computational approaches predict target binding and metabolic stability?

- Molecular Docking (AutoDock Vina) : Identifies interactions with kinase active sites (e.g., hydrogen bonding with catalytic lysine).

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

- QSAR Models : Use Hammett parameters to predict activity cliffs.

- Metabolic Stability : Liver microsome assays (human/rat) with LC-HRMS detect phase I metabolites (e.g., hydroxylation at the ethynyl group, m/z +16) .

Q. How can researchers address contradictions in cytotoxicity data across cell lines?

- Standardized Protocols : Fix incubation time (e.g., 48 hours for MTT assays) and cell density.

- Solubility Checks : Use dynamic light scattering (DLS) to detect aggregates.

- Metabolite Profiling : LC-MS identifies interference from degradation products. Cross-testing with structural analogs isolates electronic vs. steric effects .

Q. Key Recommendations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.